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Compound of Interest

Compound Name: Crovatin

Cat. No.: B15524707

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of in silico studies aimed at confirming the binding targets of crocetin, a
key bioactive constituent of saffron. By summarizing quantitative data and detailing
experimental protocols, this document serves as a valuable resource for understanding the
therapeutic potential of crocetin and guiding future research.

Crocetin has garnered significant attention for its diverse pharmacological activities, including
anti-inflammatory, anti-cancer, and neuroprotective effects. In silico methods, such as
molecular docking and network pharmacology, have been instrumental in elucidating the
molecular mechanisms underlying these properties by identifying and characterizing its protein
binding targets. This guide synthesizes findings from multiple computational studies to offer a
comparative overview of crocetin's interactions with various biological macromolecules.

Comparative Analysis of Crocetin's Binding
Affinities

Molecular docking studies have been widely employed to predict the binding affinity of crocetin
to a range of protein targets implicated in various diseases. The binding energy, typically
reported in kcal/mol, provides a quantitative measure of the strength of the interaction, with
more negative values indicating a stronger binding affinity. The following table summarizes the

binding energies of crocetin with several key protein targets identified through in silico
screening.
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. Binding Key
. Disease .
Target Protein Energy Interacting Reference
Context .
(kcal/mol) Residues
Angiogenesis,
VEGFR2 -8.6 Aspl046, Val916  [1][2]
Cancer
Cardiovascular - -
ADRAI1A ) Not Specified Not Specified [3]
Disease
Cardiovascular N N
ADRA1B ) Not Specified Not Specified [3]
Disease
Cardiovascular - -
CHRM1 ] Not Specified Not Specified [3]
Disease
Cardiovascular . N
CHRM2 ) Not Specified Not Specified [3]
Disease
Cardiovascular - -
GABRA1 ] Not Specified Not Specified [3]
Disease
Cardiovascular
PTGS2 (COX-2) Disease, Not Specified Not Specified [31[4]
Inflammation
SARS-CoV-2
Replication COVID-19 -10.5 Not Specified [5]
Complex
Vitamin D Alzheimer's -
) -7.9 Not Specified [6]
Receptor Disease
Alzheimer's .
RAGE ) -7.5 Not Specified [6]
Disease
Alzheimer's N
NLRP3 ) -7.4 Not Specified [6]
Disease
TNF Inflammation -5.6t0 -4.6 Not Specified [7]
Interleukin-18 Atrial Fibrillation -7.01 Not Specified [8]
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Moderate GLN-441, ASN-
ESR1 Cancer o 9]
Binding 439
SER-150, SER-
Moderate
CCND1 Cancer o 28, GLN-98, [9]
Binding
ASP-97
GPR40 Diabetes Not Specified Not Specified [10]
GPR120 Diabetes Not Specified Not Specified [10]
Crocetin
Saffron N GIn84, Lys195,
glucosyltransfera ] Not Specified [11]
Metabolism Vall82, Pro184
se 2
Estrogen Glu 380, Leu
Breast Cancer -6.9 [12]
Receptor Alpha 536, Arg 394
HDAC2 Breast Cancer -6.61 Not Specified [12]

Experimental Protocols: A Look into the
Methodology

The in silico studies cited in this guide primarily utilize molecular docking and network
pharmacology to predict and analyze the binding of crocetin to its targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one
molecule to a second when bound to each other to form a stable complex.

A General Molecular Docking Workflow:
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Ligand Preparation Receptor Preparation
Retrieve Crocetin 3D Structure Retrieve Protein 3D Structure
(e.g., PubChem) (e.g., PDB)
Energy Minimization & Remove Water & Ligands,
Charge Assignment Add Hydrogens

' '

Molecular Docking Simulation
(e.g., AutoDock Vina)
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Data Acquisition
Identify Crocetin Targets Identify Disease-Related Targets
(e.g., SwissTargetPrediction) (e.g., GeneCards, OMIM)

l l

Find Common Targets

Downstream Signaling

VEGE Activates Activates SRC/FAK Pathway
-
@ Inhibits MEK/ERK Pathway

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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